molecular formula C22H21N3O2S3 B12270957 5-(ethylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

5-(ethylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B12270957
M. Wt: 455.6 g/mol
InChI Key: HEYSKETXAAGFLZ-UHFFFAOYSA-N
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Description

5-(ethylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a methoxyphenyl group, and a phenylethyl group

Preparation Methods

The synthesis of 5-(ethylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of Functional Groups: The ethylsulfanyl, methoxyphenyl, and phenylethyl groups are introduced through substitution reactions using suitable reagents.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired thiazolopyrimidine structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

5-(ethylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(ethylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-(ethylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(ethylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one include other thiazolopyrimidines with different substituents These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C22H21N3O2S3

Molecular Weight

455.6 g/mol

IUPAC Name

5-ethylsulfanyl-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C22H21N3O2S3/c1-3-29-21-23-19-18(20(26)25(21)16-11-7-8-12-17(16)27-2)30-22(28)24(19)14-13-15-9-5-4-6-10-15/h4-12H,3,13-14H2,1-2H3

InChI Key

HEYSKETXAAGFLZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SC(=S)N2CCC4=CC=CC=C4

Origin of Product

United States

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